4-(Bromomethyl)-2-piperidinone
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Overview
Description
4-(Bromomethyl)-2-piperidinone is an organic compound with the molecular formula C6H10BrNO It is a derivative of piperidinone, where a bromomethyl group is attached to the fourth carbon of the piperidinone ring
Mechanism of Action
Target of Action
Bromomethyl compounds are generally known to be involved in carbon-carbon bond-forming reactions .
Mode of Action
The mode of action of 4-(Bromomethyl)-2-piperidinone involves its participation in carbon-carbon bond-forming reactions, such as the Suzuki–Miyaura cross-coupling . In this process, the bromomethyl group of this compound can act as an electrophile, reacting with a nucleophile to form a new carbon-carbon bond .
Biochemical Pathways
It is known that bromomethyl compounds can participate in various organic reactions, potentially affecting multiple biochemical pathways .
Result of Action
The compound’s ability to form new carbon-carbon bonds can potentially lead to the synthesis of various organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-2-piperidinone typically involves the bromination of 2-piperidinone. One common method is to react 2-piperidinone with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a free radical mechanism, resulting in the substitution of a hydrogen atom on the piperidinone ring with a bromomethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat management.
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-2-piperidinone undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, to form a variety of substituted piperidinone derivatives.
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to modify the piperidinone ring or to remove the bromine atom.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3). Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 4-(azidomethyl)-2-piperidinone, while oxidation with potassium permanganate could produce 4-(bromomethyl)-2-piperidone.
Scientific Research Applications
4-(Bromomethyl)-2-piperidinone has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, such as peptides and proteins, through nucleophilic substitution reactions, enabling the study of biological processes and the development of bioconjugates.
Medicine: It is investigated for its potential use in drug development, particularly as a building block for compounds with therapeutic properties.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Comparison with Similar Compounds
Similar Compounds
4-(Chloromethyl)-2-piperidinone: Similar in structure but with a chlorine atom instead of bromine. It exhibits similar reactivity but may have different reaction rates and selectivity.
4-(Hydroxymethyl)-2-piperidinone: Contains a hydroxymethyl group instead of bromomethyl. It is less reactive in nucleophilic substitution reactions but can participate in hydrogen bonding.
4-(Methyl)-2-piperidinone: Lacks the halogen atom, making it less reactive in substitution reactions but useful as a precursor in other synthetic routes.
Uniqueness
4-(Bromomethyl)-2-piperidinone is unique due to the presence of the bromomethyl group, which makes it highly reactive in nucleophilic substitution reactions
Properties
IUPAC Name |
4-(bromomethyl)piperidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10BrNO/c7-4-5-1-2-8-6(9)3-5/h5H,1-4H2,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNKYYBGZTFVTEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)CC1CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1824065-27-1 |
Source
|
Record name | 4-(bromomethyl)piperidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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